molecular formula C11H11NO2 B3259172 4-(4-Cyanophenyl)butanoic acid CAS No. 31419-48-4

4-(4-Cyanophenyl)butanoic acid

Cat. No.: B3259172
CAS No.: 31419-48-4
M. Wt: 189.21 g/mol
InChI Key: WNDUDOVOFJAZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by a cyanophenyl group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(4-Cyanophenyl)butanoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-iodophenylbutanoic acid as a starting material, which is then reacted with dicyanozinc in the presence of a palladium catalyst (Pd(PPh3)4) under a nitrogen atmosphere at elevated temperatures (around 120°C) for a few hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyanophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Cyanophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The cyanophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

    4-Phenylbutanoic acid: Lacks the nitrile group, making it less reactive in certain contexts.

    4-(4-Methylphenyl)butanoic acid: Contains a methyl group instead of a nitrile group, altering its chemical properties.

Uniqueness: 4-(4-Cyanophenyl)butanoic acid is unique due to the presence of both a nitrile group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

4-(4-cyanophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDUDOVOFJAZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31419-48-4
Record name 4-(4-cyanophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Cyanophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Cyanophenyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Cyanophenyl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Cyanophenyl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Cyanophenyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Cyanophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.